Cas no 80537-14-0 (Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate)

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic organic compound featuring a fused pyrazolo-pyridine core with an ethyl ester functional group at the 2-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The compound exhibits moderate stability under standard conditions and is soluble in common organic solvents, facilitating its use in nucleophilic substitution or cross-coupling reactions. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry, making it valuable for designing bioactive molecules. Purity (>95%) and consistent reactivity are critical for reproducible results in multi-step syntheses.
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate structure
80537-14-0 structure
اسم المنتج:Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
كاس عدد:80537-14-0
وسط:C10H10N2O2
ميغاواط:190.198602199554
MDL:MFCD04115107
CID:705469
PubChem ID:12872302

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
    • Pyrazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester
    • 1H-Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
    • Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (ACI)
    • AB19628
    • AMY10367
    • 80537-14-0
    • Ethylpyrazolo[1,5-a]pyridine-2-carboxylate
    • FT-0740851
    • ETHYL ESTERPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID
    • MFCD04115107
    • SCHEMBL4051803
    • BB 0260869
    • F53432
    • PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
    • AKOS006295156
    • CS-0151658
    • DTXSID40512051
    • AS-76806
    • ethyl H-pyrazolo[1,5-a]pyridine-2-carboxylate
    • MDL: MFCD04115107
    • نواة داخلي: 1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3
    • مفتاح Inchi: RVUORKIVEWOASG-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=C2N(C=CC=C2)N=1)OCC

حساب السمة

  • نوعية دقيقة: 190.07400
  • النظائر كتلة واحدة: 190.074227566g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 3
  • تعقيدات: 220
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.6
  • طوبولوجي سطح القطب: 43.6Ų

الخصائص التجريبية

  • كثيف: 1.22
  • نقطة انصهار: 47-48 ºC
  • بسا: 43.60000
  • لوغب: 1.51100

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate أمن المعلومات

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM152002-1g
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80537-14-0 95%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03095-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
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eNovation Chemicals LLC
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Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
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$185 2024-07-28
Ambeed
A147586-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
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Chemenu
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Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
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$335 2024-07-23
Fluorochem
220298-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
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£624.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM918-200mg
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
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814.0CNY 2021-08-04
Chemenu
CM152002-250mg
Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
80537-14-0 95%+
250mg
$124 2024-07-23
eNovation Chemicals LLC
Y1227262-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
1g
$400 2024-06-03
Fluorochem
220298-250mg
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
250mg
£240.00 2022-03-01

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Solvents: Ethanol
المراجع
1,3-Dipolar addition of pyridine N-imine to acetylenes and the use of carbon-13 NMR in several structural assignments
Anderson, Paul L.; et al, Journal of Heterocyclic Chemistry, 1981, 18(6), 1149-52

طريقة الإنتاج 2

رد فعل الشرط
1.1 -
2.1 Solvents: Toluene
المراجع
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Trifluoroacetic anhydride
2.1 Solvents: Xylene ;  reflux
المراجع
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  rt; 10 h, 60 °C
المراجع
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki-Miyaura Cross-Coupling Reaction
Umei, Kentaro; et al, Synthesis, 2015, 47(20), 3221-3230

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Toluene
المراجع
Synthesis of some fused β-carbolines including the first example of the pyrrolo[3,2-c]-β-carboline system
Condie, Glenn C.; et al, Journal of Heterocyclic Chemistry, 2004, 41(4), 531-540

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  rt; 10 h, 60 °C
المراجع
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki-Miyaura Cross-Coupling Reaction
Umei, Kentaro; et al, Synthesis, 2015, 47(20), 3221-3230

طريقة الإنتاج 9

رد فعل الشرط
1.1 -
2.1 Solvents: Ethanol
المراجع
1,3-Dipolar addition of pyridine N-imine to acetylenes and the use of carbon-13 NMR in several structural assignments
Anderson, Paul L.; et al, Journal of Heterocyclic Chemistry, 1981, 18(6), 1149-52

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
2.1 Reagents: Trifluoroacetic anhydride
3.1 Solvents: Xylene ;  reflux
المراجع
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Xylene ;  reflux
المراجع
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Toluene
المراجع
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Raw materials

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Preparation Products

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate الوثائق ذات الصلة

  • 1. Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighbouring π-bonds or nucleophiles
    Deirdre M. B. Hickey,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1986 1119

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:80537-14-0)Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
A839935
نقاء:99%
كمية:1g
الأسعار ($):276.0